Cas no 2524-81-4 (3-propylaniline)

3-プロピルアニリンは、化学式C9H13Nで表される芳香族アミン化合物です。ベンゼン環にプロピル基が結合した構造を持ち、有機合成中間体として重要な役割を果たします。特に医薬品や農薬、染料の製造において、キーインターメディエイトとして利用されます。高い反応性と選択性を有し、求電子置換反応やカップリング反応に適しています。純度が高く、安定性に優れるため、精密合成プロセスでの再現性が確保できます。取り扱い時は適切な保護具の使用が推奨されます。

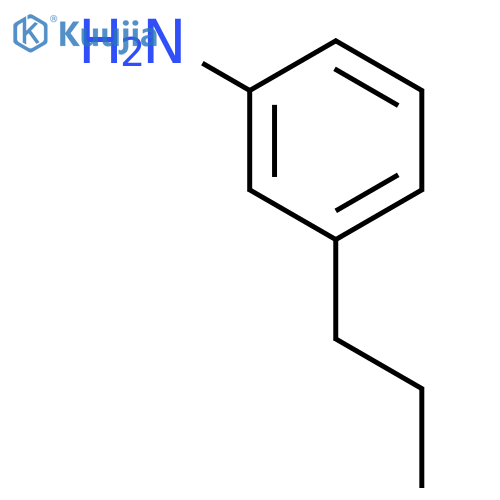

3-propylaniline structure

商品名:3-propylaniline

3-propylaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 3-propyl-

- 3-propylaniline

- 3-propylBenzenamine

- IPWGAPCYYMTTLT-UHFFFAOYSA-N

- 3-n-Propylaniline

- AKOS006228670

- s11405

- CAA52481

- SB75439

- MFCD00833403

- NS00034303

- AS-54530

- 2524-81-4

- EN300-108606

- DA-20360

- SCHEMBL379137

- DTXSID30274479

- 3-n-Propyl-aniline

- CS-W001514

- (3-propylphenyl)amine

-

- MDL: MFCD00833403

- インチ: InChI=1S/C9H13N/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4,10H2,1H3

- InChIKey: IPWGAPCYYMTTLT-UHFFFAOYSA-N

- ほほえんだ: CCCC1=CC(=CC=C1)N

計算された属性

- せいみつぶんしりょう: 135.10489

- どういたいしつりょう: 135.104799419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 90.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- PSA: 26.02

3-propylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM118591-250mg |

3-Propylaniline |

2524-81-4 | 95%+ | 250mg |

$162 | 2024-07-28 | |

| Chemenu | CM118591-100mg |

3-Propylaniline |

2524-81-4 | 95+% | 100mg |

$298 | 2021-06-17 | |

| Enamine | EN300-108606-5.0g |

3-propylaniline |

2524-81-4 | 95% | 5g |

$1336.0 | 2023-06-10 | |

| eNovation Chemicals LLC | D758500-1g |

Benzenamine, 3-propyl- |

2524-81-4 | 95% | 1g |

$375 | 2024-06-06 | |

| Enamine | EN300-108606-5g |

3-propylaniline |

2524-81-4 | 95% | 5g |

$1336.0 | 2023-10-27 | |

| A2B Chem LLC | AV46135-100mg |

Benzenamine, 3-propyl- |

2524-81-4 | 95% | 100mg |

$118.00 | 2024-04-20 | |

| Aaron | AR01A0TF-250mg |

Benzenamine, 3-propyl- |

2524-81-4 | 95% | 250mg |

$167.00 | 2025-02-08 | |

| Crysdot LLC | CD12091419-1g |

3-Propylaniline |

2524-81-4 | 97% | 1g |

$980 | 2024-07-24 | |

| Crysdot LLC | CD12091419-250mg |

3-Propylaniline |

2524-81-4 | 97% | 250mg |

$392 | 2024-07-24 | |

| Enamine | EN300-108606-0.05g |

3-propylaniline |

2524-81-4 | 95% | 0.05g |

$79.0 | 2023-10-27 |

推奨される供給者

atkchemica

(CAS:2524-81-4)3-propylaniline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ